tert-Butyl (7-oxooctyl)carbamate

Lipophilicity Chain-length SAR PROTAC linker design

tert-Butyl (7-oxooctyl)carbamate (CAS: 1935507-07-5) is a bifunctional organic compound classified as a Boc-protected amino ketone. Its molecular formula is C13H25NO3, with a molecular weight of 243.34 g/mol.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
Cat. No. B12839769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (7-oxooctyl)carbamate
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO3/c1-11(15)9-7-5-6-8-10-14-12(16)17-13(2,3)4/h5-10H2,1-4H3,(H,14,16)
InChIKeyHSDFSEYJIDQTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (7-oxooctyl)carbamate: Technical Specifications and Procurement Baseline for the C7 Boc-Protected Amino Ketone Building Block


tert-Butyl (7-oxooctyl)carbamate (CAS: 1935507-07-5) is a bifunctional organic compound classified as a Boc-protected amino ketone . Its molecular formula is C13H25NO3, with a molecular weight of 243.34 g/mol . The compound features a seven‑carbon alkyl chain terminated by a ketone group at the C7 position and an N‑tert‑butoxycarbonyl (Boc) protected amine at the C1 position . This structural arrangement positions it as a versatile intermediate in organic synthesis, particularly for applications requiring a defined chain length, a latent aldehyde/ketone functionality, and orthogonal amine protection.

Why Interchanging tert-Butyl (7-oxooctyl)carbamate with Other Boc-Protected Amino Ketones is Not a Straightforward Procurement Decision


Boc-protected amino ketones with varying alkyl chain lengths (e.g., C6, C7, C8) are not directly interchangeable due to quantifiable differences in physicochemical properties that govern their behavior in synthetic and biological contexts . Specifically, the number of methylene units significantly alters lipophilicity (LogP), which influences solubility, membrane permeability, and chromatographic retention . Furthermore, the position of the ketone group relative to the protected amine dictates the compound's reactivity profile in subsequent transformations, such as reductive amination or conjugate addition . Substituting a C7 analogue with a C6 or C8 compound may therefore lead to unexpected outcomes in reaction yields, purification efficiency, or biological activity of downstream products, making a careful, data-driven selection essential.

Quantitative Differentiation Evidence for tert-Butyl (7-oxooctyl)carbamate vs. Closest Structural Analogs


Lipophilicity (LogP) Differential: C7 Compound Shows Distinct Partitioning Behavior Compared to C6 and C8 Analogs

tert-Butyl (7-oxooctyl)carbamate exhibits a measured LogP of 3.05, which is significantly higher than that of the C6 analogue (LogP 2.47) and the C8 analogue (XlogP 2.5) . This non-linear trend in lipophilicity with chain length suggests that the C7 compound may offer a unique balance of hydrophobicity and aqueous solubility, which can be critical for applications such as PROTAC linker design where optimal linker length and logP directly influence cellular permeability and target degradation efficiency.

Lipophilicity Chain-length SAR PROTAC linker design

Commercial Purity Specification: 97% vs. 95% for Common C6 Analogue

The target compound is routinely supplied at a guaranteed purity of 97% as determined by HPLC, whereas the commonly procured C6 analogue, tert-butyl (6-oxohexyl)carbamate, is typically offered at 95% purity . This higher nominal purity reduces the potential for side reactions and simplifies downstream purification, which can be a decisive factor in multi-step syntheses where cumulative impurities can drastically reduce overall yield.

Purity Quality Control Building Block

Orthogonal Protection Strategy: Boc vs. Fmoc/Cbz Stability Profile

The Boc protecting group on tert-butyl (7-oxooctyl)carbamate is stable to nucleophiles and bases but is quantitatively cleaved under mild acidic conditions (e.g., TFA, HCl in dioxane) [1]. In contrast, the benzyl carbamate (Cbz) analogue requires stronger acidic conditions or hydrogenolysis for deprotection, while Fmoc is base-labile [2]. This orthogonal stability profile allows the Boc-protected C7 compound to be used in synthetic sequences that involve basic transformations or nucleophilic additions at the ketone moiety without premature amine deprotection, a distinct advantage over Cbz- or Fmoc-protected variants.

Orthogonal protection Solid-phase synthesis Deprotection conditions

Evidence-Based Application Scenarios for tert-Butyl (7-oxooctyl)carbamate in Research and Development


PROTAC Linker Optimization Campaigns Requiring Specific Chain Length and LogP

Given its distinct LogP of 3.05—intermediate between C6 (2.47) and C8 (2.5) analogues—tert-butyl (7-oxooctyl)carbamate is a compelling candidate for PROTAC linker libraries. The non-linear lipophilicity trend may afford a unique physicochemical profile that fine-tunes cellular permeability and linker exit vector geometry, as demonstrated by the use of structurally related Boc-amino aldehydes in PROTAC design .

Peptide and Peptidomimetic Synthesis via Reductive Amination

The Boc-protected amine provides orthogonal protection, enabling the ketone group to undergo selective reductive amination with amino acids or peptide fragments [1]. The 97% purity specification reduces the risk of side product formation during this key step, making the compound suitable for high-fidelity peptide modification in medicinal chemistry programs.

Multistep Organic Synthesis Requiring Base-Stable Amine Protection

The Boc group's stability toward bases and nucleophiles, contrasted with the acid-labile Cbz group or base-labile Fmoc group, allows the C7 ketone to be elaborated via reactions such as Grignard addition, enolate alkylation, or Wittig olefination without premature amine deprotection [2]. This orthogonal reactivity profile is a distinct advantage for complex target synthesis where sequential deprotection is required.

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